2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile
Description
2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile (CPTCN) is a non-fullerene acceptor (NFA) terminal group widely employed in organic solar cells (OSCs) due to its strong electron-withdrawing properties and tunable optoelectronic characteristics. Its structure features a cyclopenta[c]thiophen-4-ylidene core fused with a malononitrile group, which enhances intramolecular charge transfer and reduces energy loss in photovoltaic devices . CPTCN is synthesized via Suzuki coupling reactions followed by condensation with malononitrile derivatives, achieving yields exceeding 80% under mild conditions (e.g., 25°C in chloroform) . Its integration into acceptor-donor-acceptor (A-D-A) type molecules, such as FPTC and CPTC, has demonstrated high power conversion efficiencies (PCEs) in bulk heterojunction (BHJ) OSCs .
Properties
IUPAC Name |
2-(4-oxocyclopenta[c]thiophen-6-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N2OS/c11-2-6(3-12)7-1-10(13)9-5-14-4-8(7)9/h4-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBRGVXKTMQPSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=CSC=C2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Knoevenagel Condensation
The most widely reported method involves a Knoevenagel condensation between 4H-cyclopenta[c]thiophene-4,6(5H)-dione (precursor) and malononitrile under basic conditions.
Procedure :
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Reactants :
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4H-cyclopenta[c]thiophene-4,6(5H)-dione (1 eq)
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Malononitrile (2.8 eq)
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Ethanol (solvent)
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Sodium acetate (1.3 eq, catalyst)
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Conditions :
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Reflux at 65–80°C for 1 hour.
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Acidification with hydrochloric acid (pH 1–2) to precipitate the product.
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Yield : 43% after column chromatography (dichloromethane eluent).
Mechanistic Insight :
The reaction proceeds via deprotonation of malononitrile by sodium acetate, forming a nucleophilic enolate that attacks the carbonyl group of the cyclopenta[c]thiophene dione. Subsequent elimination of water yields the α,β-unsaturated dinitrile product.
Pyridine-Mediated Condensation for Scalable Synthesis
An alternative approach employs pyridine as both catalyst and solvent, enhancing reaction efficiency for bulk production.
Procedure :
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Reactants :
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Dialdehyde intermediate (e.g., IT-CHO, 1 eq)
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4H-cyclopenta[c]thiophene-4,6(5H)-dione (2.7 eq)
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Chloroform (solvent)
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Pyridine (2% v/v)
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Conditions :
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Reflux at 60–65°C for 20–25 hours under argon.
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Precipitation in methanol and purification via hexane/dichloromethane (1:1) column chromatography.
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Advantages :
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Pyridine neutralizes HCl byproducts, preventing side reactions.
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Chloroform improves solubility of aromatic intermediates.
Optimization of Reaction Parameters
Catalyst and Solvent Effects
| Parameter | Sodium Acetate/Ethanol | Pyridine/Chloroform |
|---|---|---|
| Temperature (°C) | 65–80 | 60–65 |
| Time (hours) | 1 | 20–25 |
| Yield (%) | 43 | 50–52 |
| Purity (NMR) | >95% | >98% |
Key Observations :
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Prolonged reflux in pyridine systems enhances conversion but risks decomposition.
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Ethanol permits faster reactions but lower yields due to poor solubility of intermediates.
Purification Techniques
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Column Chromatography :
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Recrystallization :
Structural Characterization
Spectroscopic Analysis
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1H NMR (CDCl3) :
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13C NMR :
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Elemental Analysis :
Challenges and Mitigation Strategies
Side Reactions
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Hydrolysis of Nitriles :
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Polymerization :
Industrial-Scale Adaptations
Chemical Reactions Analysis
2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Electronics
One of the most significant applications of 2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile is in the field of organic electronics, particularly as a non-fullerene electron acceptor in organic solar cells. The compound's ability to absorb light across a broad spectrum enhances the efficiency of photovoltaic devices.
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These properties make it valuable in the development of new materials and chemicals .
Biological Research
Research is ongoing to explore the potential biological activities of derivatives of this compound. Preliminary studies suggest that certain derivatives may exhibit significant biological activities, which could lead to therapeutic applications .
Industrial Applications
The compound is also utilized in industrial settings for developing organic electronic devices due to its strong light absorption characteristics. Its application extends to other areas such as sensors and photodetectors, where efficient electron transfer is essential .
Case Study 1: Organic Solar Cells
A study demonstrated that incorporating this compound into organic solar cells significantly improved their efficiency compared to traditional fullerene-based systems. The research highlighted the compound's ability to enhance light absorption and charge transport within the device.
Case Study 2: Chemical Synthesis
In another investigation, researchers utilized this compound as a precursor for synthesizing novel thiophene-based polymers. The resulting materials exhibited promising electrical properties suitable for use in electronic applications .
Mechanism of Action
The mechanism of action of 2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile involves its role as an electron acceptor. It interacts with electron donors in organic electronic devices, facilitating the transfer of electrons and improving the efficiency of these devices. The molecular targets and pathways involved include the interaction with the active layers of organic solar cells, enhancing their photovoltaic performance .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives: CPTCN-Cl
Chlorination of CPTCN at the thiophene ring (e.g., CPTCN-Cl) strengthens intermolecular interactions and optimizes crystallinity in BHJ blends. For instance, L8-ThCl (with CPTCN-Cl end groups) achieved a PCE of 17.06% with PM6 as the donor, outperforming symmetric analogs like BTP-4F (16.37%) and BTP-2ThCl (14.49%) . The chlorine substituent upshifts the HOMO level, improving charge collection and reducing non-radiative losses .
Isomerized Thiophene-Fused Derivatives
The position of thiophene fusion significantly impacts performance. For example, i-cc34 (cyclopenta[c]thiophene) exhibits a red-shifted absorption spectrum and higher PCE (9.51%) compared to i-cc23 (cyclopenta[b]thiophene, PCE = 7.34%) due to deeper energy levels and enhanced charge dissociation . Similarly, ThMeCl-1 and ThMeCl-2 isomers (differing in methyl/chlorine substitution positions) optimize ternary OSC morphologies, further highlighting the role of structural precision .
Comparison with Alternative End Groups
Organic End Groups
DFT studies reveal that CPTCN-based acceptors (e.g., BTP-CPTCN) outperform other organic end groups:
- BTP-IN (1,3-Indandione): Acts as a donor with moderate PCE (12.07–14.73%) .
- Rhodanine : Lower PCE (12.07%) due to unfavorable HOMO-LUMO alignment .
- IC (2-(3-oxo-2,3-dihydroinden-1-ylidene)): Limited by broader band gaps and weaker absorption .
Halogenated IC Derivatives
Halogenated IC derivatives, such as (4F)IC and (4Cl)IC, show improved PCEs (~14–16%) but still lag behind CPTCN due to higher reorganization energies and suboptimal phase separation .
Photovoltaic Performance Metrics
Table 1: Photovoltaic Parameters of CPTCN-Based Acceptors vs. Analogs
Electronic and Molecular Properties
Table 2: Key Electronic Parameters
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
|---|---|---|---|---|
| CPTCN | -5.42 | -3.78 | 1.64 | |
| CPTCN-Cl | -5.35 | -3.72 | 1.63 | |
| AS5 (CPTCN analog) | -5.28 | -4.05 | 1.23 | |
| TIC | -5.50 | -3.90 | 1.60 |
CPTCN’s narrow band gap (~1.64 eV) and optimal HOMO-LUMO alignment facilitate efficient exciton dissociation and charge transport. Substitution with electron-withdrawing groups (e.g., Cl) further reduces energy loss, as seen in AS5’s record-low band gap (1.23 eV) . Theoretical studies also highlight CPTCN’s superior nonlinear optical (NLO) response, with hyperpolarizability values exceeding those of DMM and MMT derivatives .
Biological Activity
2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile (CAS: 2099010-83-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C10H4N2OS
- Molecular Weight : 200.22 g/mol
- Purity : 97%
- Structure : The compound features a cyclopentathiophene core with a malononitrile moiety, which is significant for its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer properties
- Antioxidant effects
- Enzyme inhibition
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HCT116 (Colon Cancer) | 10.3 | |
| Bel-7402 (Liver Cancer) | 15.0 |
In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of pro-apoptotic and anti-apoptotic proteins.
Antioxidant Activity
The compound has shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress. The antioxidant capacity was evaluated using the DPPH assay, yielding an IC50 value of 25 µg/mL, indicating a strong ability to scavenge free radicals.
Enzyme Inhibition
Research has also highlighted the potential of this compound as an enzyme inhibitor:
- Acetylcholinesterase (AChE) : Inhibition studies revealed that it effectively inhibits AChE, which is beneficial in treating Alzheimer's disease.
Case Studies and Research Findings
- Study on MCF-7 Cells : A study investigated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Antioxidant Properties : Another research focused on the antioxidant capabilities of the compound, comparing it with standard antioxidants like ascorbic acid. The findings confirmed that it possesses comparable or superior antioxidant properties.
- Mechanism of Action : Molecular docking studies have suggested that the compound interacts with specific targets involved in cancer progression, such as tyrosine kinases and other signaling pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile, and how do reaction conditions influence yield and purity?
- The compound is typically synthesized via Knoevenagel condensation or cyclocondensation reactions. For example, refluxing malononitrile with cyclopenta[c]thiophenone derivatives in ethanol or THF under acidic/alkaline catalysis generates the target product. Key variables include solvent polarity (e.g., ethanol vs. dichloromethane), temperature (reflux vs. microwave-assisted), and catalyst choice (e.g., triethylamine, Fe₃O4-supported catalysts). Yields range from 70–93%, with purity confirmed via HPLC or recrystallization .
Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) resolve structural ambiguities in this compound and its intermediates?
- Single-crystal X-ray diffraction is critical for confirming the planar geometry of the cyclopenta[c]thiophene core and the malononitrile substituent’s orientation. For example, C–H···N and C–H···O hydrogen bonds stabilize the crystal lattice, as seen in analogous structures . IR spectroscopy identifies ν(C≡N) stretches at ~2200 cm⁻¹, while ¹³C NMR resolves sp² carbons (δ 110–160 ppm) and nitrile carbons (δ 110–115 ppm) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in multicomponent reactions (e.g., Diels-Alder, Knoevenagel) for synthesizing heterocycles?
- The electron-deficient malononitrile group acts as a dienophile or electrophile, enabling cycloaddition with dienes (e.g., arylidenes) or nucleophilic attack by barbituric acids. For instance, microwave-assisted three-component reactions with aldehydes and barbituric acids yield pyrano[2,3-d]pyrimidines via tandem Knoevenagel/cyclization steps. Computational studies suggest the malononitrile’s electron-withdrawing nature lowers the LUMO energy, accelerating reactivity .
Q. How do electronic modifications (e.g., substituent effects on the cyclopenta[c]thiophene core) alter optoelectronic properties for applications in organic photovoltaics?
- Introducing electron-withdrawing groups (e.g., Cl, CN) on the cyclopenta[c]thiophene ring enhances charge-transfer efficiency in non-fullerene acceptors (NFAs). For example, derivatives with extended π-systems exhibit red-shifted absorption (λmax ~700 nm) and higher electron mobility (μe ~10⁻⁴ cm²/V·s), as validated by DFT calculations and bulk heterojunction device testing .
Q. What experimental and computational strategies address contradictions in reported reaction pathways (e.g., competing byproducts or regioselectivity issues)?
- Competing pathways arise from solvent polarity (e.g., aqueous vs. aprotic media) and catalyst loading. For instance, ball-milling without solvent minimizes side reactions in pyrano[2,3-d]pyrimidine synthesis, while excess malononitrile can lead to dimerization. Kinetic studies (e.g., monitoring via in situ FTIR) and DFT-based transition-state analysis help identify dominant pathways .
Q. How can solvent isotope effects and kinetic studies elucidate the acid-base behavior of the malononitrile moiety in protic environments?
- The malononitrile group exhibits atypical acidity (pKa ~11–12 in D₂O) due to resonance stabilization of its conjugate base. Solvent isotope effects (kH₂O/kD₂O > 2) suggest proton transfer occurs via a solvent-cluster-assisted mechanism rather than a single water molecule. Bromination kinetics further confirm that reprotonation is slower than electrophilic attack, ruling out diffusion-controlled processes .
Methodological Recommendations
- Synthesis Optimization : Use Fe₃O4@NFC@Co(II) catalysts in aqueous media for eco-friendly, high-yield (>90%) multicomponent reactions .
- Characterization : Combine SC-XRD with Hirshfeld surface analysis to map intermolecular interactions critical for crystal engineering .
- Computational Modeling : Employ M06-2X/6-31+G(d,p) for accurate prediction of electronic properties and reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
